molecular formula C9H7NOS B189169 Phenacyl thiocyanate CAS No. 5399-30-4

Phenacyl thiocyanate

Cat. No. B189169
CAS RN: 5399-30-4
M. Wt: 177.22 g/mol
InChI Key: DLLVIJACDVJDIP-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A solution of α-bromoacetophenone (10.0 g, 50.0 mmol) and potassium thiocyanate (4.90 g, 50.0 mmol) in ethanol (80 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, a precipitated solid was collected by filtration, washed with 50% ethanol in water and dried to give 5.99 g (67.6%) of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
67.6%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[S-:11][C:12]#[N:13].[K+]>C(O)C>[O:4]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:2][S:11][C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
4.9 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with 50% ethanol in water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C(CSC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.99 g
YIELD: PERCENTYIELD 67.6%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.